![molecular formula C6H5N3O2S B184311 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 7464-12-2](/img/structure/B184311.png)
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Mechanism Of Action
The mechanism of action of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is complex and multifaceted. It has been shown to act as a potent inhibitor of mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, including the MAPK/ERK pathway.
Biochemical And Physiological Effects
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and damage to mitochondrial DNA, leading to cell death. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, leading to changes in gene expression and cellular function.
Advantages And Limitations For Lab Experiments
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has several advantages for use in lab experiments. It has a unique chemical structure that makes it a valuable tool in the study of various biological processes. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in lab experiments. It can be toxic to cells and tissues at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for research on 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in the development and progression of neurodegenerative diseases such as Parkinson's disease. Additionally, there is interest in the development of new compounds based on the structure of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione that may have improved efficacy and reduced toxicity.
Synthesis Methods
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with hydrazine hydrate. Both methods result in the formation of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione as a white crystalline solid.
Scientific Research Applications
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been extensively studied in scientific research due to its unique chemical structure and properties. It has been used as a tool in the study of various biological processes, including the regulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been used to study the effects of oxidative stress on cellular function and to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease.
properties
CAS RN |
7464-12-2 |
|---|---|
Product Name |
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O2S/c1-2-7-3-4(12-2)6(11)9-8-5(3)10/h1H3,(H,8,10)(H,9,11) |
InChI Key |
AFUIGSKTJVHHHJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
Other CAS RN |
7464-12-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



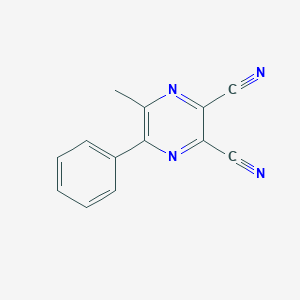
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
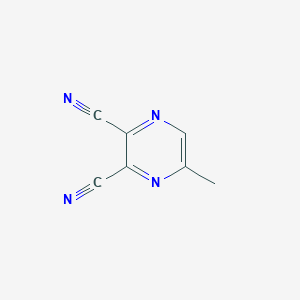

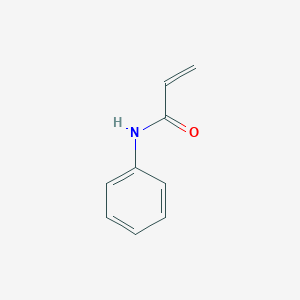

![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)


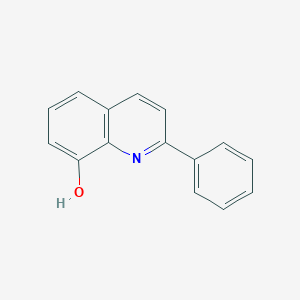
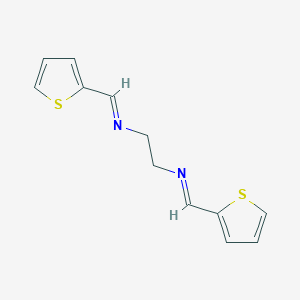
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)